molecular formula C19H22N2O5 B6073171 Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate

Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate

Cat. No.: B6073171
M. Wt: 358.4 g/mol
InChI Key: OREVUTAEJWSRJW-UHFFFAOYSA-N
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Description

Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate is a complex organic compound that features a benzofuran moiety, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Aqueous sodium hydroxide for hydrolysis reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA, while the piperazine ring can interact with protein active sites, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran core with a piperazine ring and an ester functional group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-oxo-1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-10-5-6-13-12(3)17(26-16(13)11(10)2)19(24)21-8-7-20-18(23)14(21)9-15(22)25-4/h5-6,14H,7-9H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVUTAEJWSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCNC(=O)C3CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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